molecular formula C6H11NO B3427330 (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 937053-07-1

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B3427330
CAS No.: 937053-07-1
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-KVQBGUIXSA-N
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Description

(1R,2R,4S)-7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired enantiomer. The use of chiral catalysts or resolution methods can ensure the production of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen atom and an amine group within its bicyclic framework. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-KVQBGUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257129
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937053-07-1, 58564-87-7
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937053-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 2
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 3
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 4
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 5
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 6
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

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